molecular formula C16H14N2O3 B5362784 1-(4-methylphenyl)-3-[(2-nitrophenyl)amino]-2-propen-1-one

1-(4-methylphenyl)-3-[(2-nitrophenyl)amino]-2-propen-1-one

Cat. No. B5362784
M. Wt: 282.29 g/mol
InChI Key: HHTFONJDKXIEEG-KHPPLWFESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methylphenyl)-3-[(2-nitrophenyl)amino]-2-propen-1-one, also known as MNPA, is a synthetic organic compound with potential applications in scientific research. This molecule belongs to the family of chalcones, which are known for their diverse biological activities. MNPA has been studied for its potential use in cancer therapy, as well as its effects on various biochemical and physiological processes.

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-3-[(2-nitrophenyl)amino]-2-propen-1-one is not fully understood, but it is believed to involve the inhibition of topoisomerase II activity. This enzyme is essential for DNA replication and is a target for many anticancer drugs. This compound has been shown to inhibit topoisomerase II activity in vitro, suggesting that it may have potential as a cancer therapy.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects in vitro. These include inhibition of topoisomerase II activity, induction of apoptosis (programmed cell death), and inhibition of cell proliferation. This compound has also been shown to exhibit anti-inflammatory and antioxidant effects, suggesting potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

1-(4-methylphenyl)-3-[(2-nitrophenyl)amino]-2-propen-1-one has several advantages for use in lab experiments, including its relatively simple synthesis method and its potential as a cancer therapy. However, there are also some limitations to its use, including its limited solubility in water and potential toxicity at high concentrations.

Future Directions

There are several potential future directions for research on 1-(4-methylphenyl)-3-[(2-nitrophenyl)amino]-2-propen-1-one. These include further studies on its mechanism of action, its potential as a cancer therapy, and its effects on various biochemical and physiological processes. Additionally, there may be potential applications for this compound in the treatment of inflammatory diseases, as well as for the development of new drugs with improved efficacy and safety profiles. Overall, this compound is a promising molecule with potential applications in a variety of scientific research fields.

Synthesis Methods

1-(4-methylphenyl)-3-[(2-nitrophenyl)amino]-2-propen-1-one can be synthesized through a multi-step process involving the reaction of 4-methylacetophenone with 2-nitrobenzaldehyde, followed by reduction and condensation reactions. The resulting product is a yellow crystalline solid with a melting point of 174-175°C.

Scientific Research Applications

1-(4-methylphenyl)-3-[(2-nitrophenyl)amino]-2-propen-1-one has been studied for its potential use in cancer therapy, specifically as a potential inhibitor of the enzyme topoisomerase II. This enzyme is involved in DNA replication and is a target for many anticancer drugs. This compound has been shown to exhibit inhibitory effects on topoisomerase II activity, making it a potential candidate for further development as a cancer therapy.

properties

IUPAC Name

(Z)-1-(4-methylphenyl)-3-(2-nitroanilino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-12-6-8-13(9-7-12)16(19)10-11-17-14-4-2-3-5-15(14)18(20)21/h2-11,17H,1H3/b11-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHTFONJDKXIEEG-KHPPLWFESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=CNC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C=C\NC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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